Product packaging for trans-N-Boc-1,4-cyclohexanediamine(Cat. No.:CAS No. 195314-59-1)

trans-N-Boc-1,4-cyclohexanediamine

Cat. No.: B069642
CAS No.: 195314-59-1
M. Wt: 215.31 g/mol
InChI Key: FEYLUKDSKVSMSZ-UHFFFAOYSA-O
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Description

trans-N-Boc-1,4-cyclohexanediamine is a stereochemically defined, chiral cycloaliphatic diamine derivative of paramount importance in synthetic organic and medicinal chemistry. Its primary research value lies in its role as a versatile and rigid bifunctional building block. The molecule features two amine groups: one is a primary amine, protected as a base-labile tert-butyloxycarbonyl (Boc) group, while the other remains a free primary amine. This differential functionality allows for selective, stepwise incorporation into complex molecular architectures. The trans configuration of the 1,4-substituents on the cyclohexane ring imposes significant conformational rigidity, which is exploited to pre-organize molecules, lock peptide backbones into specific secondary structures, and reduce the entropic penalty upon binding to biological targets.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H23N2O2+ B069642 trans-N-Boc-1,4-cyclohexanediamine CAS No. 195314-59-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

195314-59-1

Molecular Formula

C11H23N2O2+

Molecular Weight

215.31 g/mol

IUPAC Name

[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]azanium

InChI

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-9-6-4-8(12)5-7-9/h8-9H,4-7,12H2,1-3H3,(H,13,14)/p+1

InChI Key

FEYLUKDSKVSMSZ-UHFFFAOYSA-O

SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)[NH3+]

Pictograms

Environmental Hazard

Origin of Product

United States

Cyclohexanediamine Derivatives in Synthetic Applications

Cyclohexanediamine (B8721093) isomers, including the 1,2-, 1,3-, and 1,4-substituted variants, serve as versatile platforms in organic synthesis. Their rigid cyclohexane (B81311) core imparts a defined three-dimensional geometry, which is instrumental in the construction of chiral ligands, catalysts, and pharmaceutically active molecules. acs.orgmdpi.com The presence of two amino functionalities allows for the generation of a wide array of derivatives through selective N-functionalization, leading to the formation of amides, ureas, sulfonamides, and other functional groups.

These derivatives are extensively used in asymmetric synthesis, where the chiral environment provided by the cyclohexane backbone can induce high levels of stereoselectivity in chemical transformations. For instance, derivatives of trans-1,2-diaminocyclohexane have been successfully employed as chiral ligands in a variety of metal-catalyzed reactions, including reductions, cyanations, and cyclopropanations. acs.org Furthermore, cyclohexanediamine derivatives are key components in the synthesis of polymers, where they can enhance material properties such as thermal stability and rigidity. chemimpex.com

The Significance of the Trans 1,4 Cyclohexanediamine Scaffold in Medicinal Chemistry and Catalysis

The trans-1,4-cyclohexanediamine scaffold is of particular importance due to its linear and rigid nature, which allows it to act as a non-aromatic bioisostere of a para-substituted benzene (B151609) ring. This structural feature is highly valuable in medicinal chemistry for the design of drug candidates with improved pharmacokinetic properties, such as enhanced solubility and metabolic stability, while maintaining or improving biological activity. The defined spatial orientation of the two amino groups in the trans configuration is crucial for establishing specific interactions with biological targets. nih.gov

This scaffold is a key intermediate in the synthesis of various pharmaceutical agents, including antagonists for the V1A receptor and the antipsychotic drug cariprazine. nih.govscbt.com In the case of cariprazine, the trans-1,4-cyclohexyl moiety serves to connect two pharmacophoric fragments, highlighting the scaffold's role as a critical linker in drug design. nih.gov

In the field of catalysis, the symmetrical and rigid structure of trans-1,4-diaminocyclohexane makes it an excellent backbone for the development of bidentate ligands. chembk.commdpi.com These ligands can coordinate with metal centers to form stable and catalytically active complexes. The defined stereochemistry of the scaffold can be exploited to create chiral environments around the metal center, enabling enantioselective catalysis for a range of chemical transformations.

The Rationale for the Tert Butyloxycarbonyl Boc Protecting Group Strategy

Established Synthetic Pathways from 1,4-Cyclohexanediamine Precursors

The most common routes to this compound begin with the diamine precursor, employing strategies that range from direct, one-step reactions to more complex multi-step sequences.

Direct Monoprotection Strategies via Di-tert-butyl Dicarbonate ((Boc)₂O)

Direct monoprotection is a frequently used method for its efficiency. This strategy involves the reaction of trans-1,4-cyclohexanediamine with di-tert-butyl dicarbonate, commonly known as (Boc)₂O. chemicalbook.com The key to achieving selective mono-protection over di-protection lies in carefully controlling the reaction stoichiometry and conditions.

A typical procedure involves dissolving (1r,4r)-cyclohexane-1,4-diamine in a solvent like methanol (MeOH) and cooling the solution, often to 0°C. chemicalbook.com A controlled amount of (Boc)₂O, typically one equivalent or slightly less relative to the desired product, is then added. chemicalbook.com The reaction is often stirred for an extended period at room temperature to ensure completion. chemicalbook.com One reported synthesis using a 3.6 equivalent excess of the diamine precursor relative to the Boc-anhydride yielded the desired mono-protected product in 86% yield after purification. chemicalbook.com The use of excess diamine helps to statistically favor the formation of the mono-Boc product and minimize the di-Boc byproduct.

Another approach to favor monoprotection involves the in situ generation of one equivalent of hydrochloric acid (HCl) from a reagent like chlorotrimethylsilane (B32843) (Me₃SiCl) in anhydrous methanol. scielo.org.mxresearchgate.net This protonates one of the amino groups of the diamine, rendering it less nucleophilic and directing the Boc-protection to the remaining free amino group. scielo.org.mxresearchgate.net This "one-pot" procedure has been shown to be efficient for various diamines. scielo.org.mxresearchgate.net

Table 1: Direct Monoprotection Reaction Parameters

Starting Material Reagent Solvent Temperature Time Yield Reference
(1r,4r)-cyclohexane-1,4-diamine (Boc)₂O Methanol 0°C to RT 16 h 86% chemicalbook.com
(1R,2R)-cyclohexane-1,2-diamine (Boc)₂O, Me₃SiCl Methanol 0°C to RT 1 h 66% scielo.org.mx

This table showcases representative conditions for the direct monoprotection of cyclohexanediamines.

Multi-step Protection-Deprotection Approaches with Intermediate Formation

More intricate synthetic routes involve multiple steps, often to ensure high selectivity and purity. These pathways introduce a temporary protecting group on one amine, followed by the Boc-protection of the other, and finally, the selective removal of the initial protecting group.

One patented method describes a three-step process starting from trans-1,4-cyclohexanediamine. wipo.int

Initial Protection: The diamine is first reacted with an acyl chloride or sulfonyl chloride. This step protects one of the amino groups.

Boc-Protection: The resulting intermediate is then reacted with (Boc)₂O in the presence of an acid-binding agent to protect the second amino group.

Deprotection: The initial acyl or sulfonyl group is selectively removed, typically via hydrogenation, to yield the final N-Boc-trans-1,4-cyclohexanediamine. wipo.int

This method avoids the need for strict stoichiometric control of the protecting agent and reduces the formation of di-substituted byproducts, simplifying purification. wipo.int

Selective Functionalization Techniques

Selective functionalization is paramount in synthesizing the mono-Boc protected product. The difference in basicity and nucleophilicity between the two amino groups in a diamine is often insufficient for high selectivity. Therefore, techniques are employed to chemically differentiate the two amines.

As mentioned, the mono-protonation of the diamine using a controlled amount of acid is a highly effective technique. researchgate.net By forming the hydrochloride salt of one amino group, its reactivity towards the electrophilic (Boc)₂O is significantly diminished. researchgate.net This allows the Boc-anhydride to react selectively with the remaining free, unprotonated amino group. researchgate.net This method has proven successful for a variety of symmetrical and unsymmetrical diamines, providing good to excellent yields without the need for extensive chromatographic purification. researchgate.net

Strategic Control of Stereoisomeric Purity

Ensuring the stereochemical integrity of the trans isomer is a fundamental aspect of the synthesis. The most direct way to achieve a pure trans product is to start with a stereochemically pure trans-1,4-cyclohexanediamine precursor. chemicalbook.com

The precursor itself, 1,4-cyclohexanediamine, is often produced as a mixture of cis and trans isomers from the hydrogenation of p-phenylenediamine. chemicalbook.com The desired trans isomer can be isolated from this mixture through techniques like fractional crystallization. chemicalbook.com

In cases where an isomeric mixture is used or if isomerization occurs, separation of the final cis and trans N-Boc-1,4-cyclohexanediamine products may be necessary. High-performance liquid chromatography (HPLC) is a powerful technique for separating such geometric isomers. nih.govfishersci.com

Recent advances have also explored enzymatic methods. For instance, transaminases have been used to selectively deaminate the cis-isomer from a cis/trans mixture of substituted cyclohexane-1-amines, allowing for the isolation of the pure trans-isomer. nih.gov This biocatalytic approach highlights a modern strategy for achieving high diastereomeric purity. nih.gov

Conformational Equilibria in Substituted Cyclohexanes

Substituted cyclohexanes exist in a dynamic equilibrium between two chair conformations, which can interconvert through a process known as a ring flip. masterorganicchemistry.compressbooks.pub During a ring flip, axial substituents become equatorial, and equatorial substituents become axial. masterorganicchemistry.com For a monosubstituted cyclohexane (B81311), the two chair conformers are not equal in energy. pressbooks.publibretexts.org The conformer with the substituent in the more spacious equatorial position is generally more stable due to the avoidance of steric strain, specifically 1,3-diaxial interactions. pressbooks.pub This steric hindrance arises from the close proximity of an axial substituent to the axial hydrogens on the same side of the ring. pressbooks.pub

The preference for the equatorial position is quantified by the conformational free energy difference (A-value), which is a measure of the energy difference between the axial and equatorial conformers. Larger substituents have larger A-values, indicating a stronger preference for the equatorial position. For example, the equilibrium for methylcyclohexane (B89554) heavily favors the equatorial conformer, which is about 1.74 kcal/mol more stable than the axial conformer. masterorganicchemistry.com This energy difference results in approximately 95% of methylcyclohexane molecules having the methyl group in the equatorial position at room temperature. libretexts.org For a much bulkier group like a tert-butyl group, the preference for the equatorial position is even more pronounced. libretexts.org

Influence of the trans-1,4-Substitution Pattern on Ring Conformation

In disubstituted cyclohexanes, the relative stability of the conformers depends on the positions of both substituents. For a trans-1,4-disubstituted cyclohexane, the two substituents are on opposite sides of the ring. youtube.comvaia.com This arrangement allows for a conformation where both substituents can occupy equatorial positions simultaneously. youtube.comvaia.comutexas.edu A ring flip of this diequatorial conformer would result in a diaxial conformer, where both substituents are in the sterically hindered axial positions. youtube.comutexas.edu

Consequently, the diequatorial conformation of a trans-1,4-disubstituted cyclohexane is significantly more stable than the diaxial conformation. youtube.comutexas.edu The equilibrium will therefore strongly favor the diequatorial conformer. In the case of this compound, this means the conformer with both the amino group and the N-Boc-amino group in equatorial positions will be the predominant species. In contrast, for a cis-1,4-disubstituted cyclohexane, one substituent must be axial while the other is equatorial. utexas.eduyoutube.com A ring flip of a cis-1,4 isomer results in another conformer with one axial and one equatorial substituent. If the substituents are identical, these two conformers are energetically equivalent. utexas.edu

Relative Stabilities of Disubstituted Cyclohexanes
IsomerMore Stable ConformationReason for Stability
trans-1,4DiequatorialAvoids 1,3-diaxial interactions for both substituents. youtube.comutexas.edu
cis-1,4One axial, one equatorialRing flip gives an energetically equivalent conformer (for identical substituents). utexas.edu

Stereoelectronic Effects of the Boc Protecting Group

Stereoelectronic effects refer to the influence of the spatial arrangement of orbitals on the properties and reactions of a molecule. youtube.com The tert-butoxycarbonyl (Boc) group is a bulky protecting group commonly used in organic synthesis. chemimpex.comchemicalbook.com Its large size significantly influences the conformational equilibrium of the cyclohexane ring to which it is attached.

Due to its steric bulk, the Boc group has a strong preference for the equatorial position to minimize 1,3-diaxial interactions. This preference is even more pronounced than that of a methyl or even an isopropyl group. lumenlearning.comlibretexts.org In this compound, the diequatorial conformer is highly favored, with the large Boc-protected amine group and the other amine group both residing in the less sterically hindered equatorial positions. The electronic nature of the Boc group, specifically the delocalization of the nitrogen lone pair into the carbonyl group, also influences the geometry and reactivity of the amine it protects, but its primary effect on the cyclohexane conformation is steric.

Computational Chemistry Approaches to Conformational Landscape Analysis

Computational chemistry provides powerful tools for investigating the conformational landscapes of molecules like this compound. sapub.orgsapub.org These methods allow for the calculation of the energies of different conformers and the barriers to their interconversion.

Density Functional Theory (DFT) is a quantum mechanical method that can accurately predict the geometries and relative energies of different molecular conformations. For this compound, DFT calculations can be used to optimize the structures of the diequatorial and diaxial chair conformations, as well as any intermediate twist-boat conformers. These calculations can provide precise energy differences between the conformers, confirming the strong preference for the diequatorial form. DFT can also be used to model the vibrational frequencies of the molecule, which can be compared with experimental infrared (IR) or Raman spectra to validate the calculated structures.

Molecular mechanics (MM) methods offer a faster, classical mechanics-based approach to conformational analysis. While less accurate than DFT, MM is well-suited for exploring the potential energy surface of flexible molecules. Molecular dynamics (MD) simulations, which use MM force fields, can simulate the movement of the molecule over time at a given temperature. researchgate.net For this compound, an MD simulation would show the molecule predominantly residing in the diequatorial conformation, with occasional, brief excursions to higher energy conformations. nih.gov These simulations can provide insights into the dynamics of the ring-flipping process and the flexibility of the substituent groups. nih.gov

Computational Methods for Conformational Analysis
MethodDescriptionApplication to this compound
Density Functional Theory (DFT)A quantum mechanical method for calculating electronic structure.Provides accurate geometries and relative energies of conformers.
Molecular Mechanics (MM)A classical mechanics-based method using force fields.Allows for rapid exploration of the potential energy surface.
Molecular Dynamics (MD)Simulates the motion of atoms and molecules over time.Reveals the dynamic behavior and conformational preferences at a given temperature. researchgate.net

Utility As a Chiral Building Block in Advanced Organic Synthesis

Development of Chiral Scaffolds from trans-N-Boc-1,4-Cyclohexanediamine

The inherent structural features of this compound make it an ideal starting material for the development of a variety of chiral scaffolds. The presence of a mono-protected diamine allows for selective manipulation of the free amino group, while the trans-configuration of the substituents on the cyclohexane (B81311) ring imparts a well-defined three-dimensional geometry. This conformational rigidity is crucial for inducing stereoselectivity in subsequent chemical transformations.

Researchers have leveraged these characteristics to synthesize a range of chiral ligands and auxiliaries. For instance, the free amino group can be readily derivatized with various functionalities, such as phosphines, oxazolines, or salicylaldehydes, to create bidentate or polydentate ligands for asymmetric catalysis. The Boc (tert-butyloxycarbonyl) protecting group provides stability during these synthetic manipulations and can be easily removed under acidic conditions to liberate the second amino group for further functionalization or to reveal the final desired structure.

One notable application is in the synthesis of ligands for transition metal-catalyzed reactions. The diamine backbone can be incorporated into macrocyclic structures or used to create "pincer" type ligands, where the metal center is held in a rigid and well-defined chiral environment. This precise control over the catalyst's architecture is a key determinant in achieving high levels of enantioselectivity.

Applications in the Construction of Enantioenriched Molecules

The chiral scaffolds derived from this compound have found significant application in the synthesis of a wide array of enantioenriched molecules. These applications often involve the use of these scaffolds as chiral auxiliaries, where they are temporarily incorporated into a substrate to direct the stereochemical outcome of a particular reaction. After the desired stereocenter has been established, the auxiliary can be cleaved and ideally recycled.

A key area of application is in the synthesis of chiral amines and amino acids, which are prevalent motifs in biologically active compounds. For example, a chiral scaffold derived from this compound can be condensed with a prochiral ketone or imine. Subsequent diastereoselective reduction or addition of a nucleophile, directed by the chiral auxiliary, leads to the formation of a new stereocenter with high stereocontrol.

Furthermore, this building block is a valuable intermediate in the synthesis of pharmaceutical agents. Its unique structure allows for selective functionalization, which facilitates the development of various derivatives that can be employed in drug discovery and development. chemimpex.com It serves as a key intermediate in the synthesis of biologically active compounds, particularly in the creation of novel therapeutics targeting various diseases. chemimpex.com

Diastereoselective and Enantioselective Transformations Leveraging the Scaffold

The rigid cyclohexane backbone of scaffolds derived from this compound plays a pivotal role in directing diastereoselective and enantioselective transformations. The well-defined spatial arrangement of the functional groups creates a chiral pocket that effectively shields one face of a reactive center, thereby favoring the approach of reagents from the less hindered direction.

In diastereoselective reactions, the chiral scaffold is typically used as a chiral auxiliary. For instance, in aldol (B89426) reactions, a chiral amide derived from this compound can be used to control the stereochemistry of the newly formed hydroxyl and methyl stereocenters. The steric bulk of the cyclohexane ring and its substituents effectively dictates the conformation of the enolate, leading to a highly diastereoselective outcome.

In the realm of enantioselective catalysis, chiral ligands synthesized from this compound have been employed in a variety of transformations, including asymmetric hydrogenation, hydrosilylation, and carbon-carbon bond-forming reactions. The ligand coordinates to a metal center, and the resulting chiral complex catalyzes the reaction, transferring its chirality to the product. The success of these transformations is highly dependent on the design of the ligand and its ability to create a highly organized and asymmetric coordination sphere around the metal.

Regioselective Functionalization for Complex Molecular Architectures

The presence of a single Boc-protected amine in this compound is a key feature that enables its use in the regioselective synthesis of complex molecular architectures. The differential reactivity of the free and protected amino groups allows for a stepwise and controlled introduction of various functional groups.

The free amine can undergo a wide range of chemical transformations, including acylation, alkylation, sulfonylation, and condensation reactions, without affecting the Boc-protected amine. This allows for the introduction of a diverse array of substituents at one position of the cyclohexane ring. Subsequently, the Boc group can be removed to expose the second amino group, which can then be subjected to a different set of reactions. This stepwise approach provides a powerful strategy for the synthesis of unsymmetrically substituted 1,4-diaminocyclohexane derivatives, which are valuable building blocks for the construction of complex molecules, including peptidomimetics, macrocycles, and polymers.

Design and Application in Catalytic Systems

Ligand Design Principles Incorporating the trans-1,4-Cyclohexanediamine Framework

The trans-1,4-cyclohexanediamine backbone serves as a C2-symmetric chiral scaffold, a desirable feature in the design of ligands for asymmetric catalysis. The diamine's conformational rigidity, a consequence of its chair conformation with diequatorial amino groups, allows for predictable spatial arrangement of catalytic functionalities. This defined three-dimensional structure is crucial for effective stereochemical communication between the catalyst and the substrate.

The mono-N-Boc (tert-butoxycarbonyl) protection of one amino group in trans-1,4-cyclohexanediamine is a key strategic element. It allows for selective functionalization of the unprotected amino group, enabling the synthesis of a diverse range of chiral ligands and organocatalysts. The Boc group can be readily removed under acidic conditions, providing a handle for further modification or for revealing a primary amine that can participate directly in catalysis.

Chiral Ligands for Metal-Catalyzed Asymmetric Reactions

For instance, bis(NHC) ligands based on a chiral trans-diaminocyclohexane scaffold have been synthesized and evaluated in copper-catalyzed asymmetric conjugate addition reactions. Although much of the research has focused on the 1,2-diamine, the principles can be extended to the 1,4-isomer, where the greater separation of the NHC moieties could lead to unique catalytic properties.

Organocatalytic Systems Derived from Cyclohexanediamines

The trans-1,4-cyclohexanediamine scaffold is a valuable building block for bifunctional organocatalysts. These catalysts typically possess both a Lewis basic site (e.g., a primary or secondary amine) to activate the nucleophile and a hydrogen-bond donor group (e.g., thiourea, squaramide, or amide) to activate the electrophile. The rigid cyclohexane (B81311) backbone ensures a well-defined spatial orientation of these two functionalities, which is critical for achieving high levels of stereocontrol.

The synthesis of such organocatalysts often begins with trans-N-Boc-1,4-cyclohexanediamine, where the free amino group can be functionalized to introduce the hydrogen-bond donating moiety. Subsequent removal of the Boc group can then unmask the primary amine, which can participate in enamine or iminium ion formation, key intermediates in many organocatalytic cycles.

Role in Enhancing Reaction Efficiency and Stereoselectivity

The structural rigidity and well-defined stereochemistry of the trans-1,4-cyclohexanediamine framework are instrumental in enhancing both the efficiency and stereoselectivity of catalytic reactions. The predictable conformation of the cyclohexane ring minimizes conformational ambiguity in the catalyst-substrate complex, leading to a more ordered transition state and, consequently, higher enantioselectivity.

The diequatorial orientation of the substituents in the trans-isomer projects the catalytic groups away from the cyclohexane core, creating a well-defined chiral pocket. This pocket can effectively discriminate between the two prochiral faces of a substrate, leading to high levels of asymmetric induction. The steric bulk of the cyclohexane ring itself can also play a role in shielding one face of the coordinated substrate, further enhancing stereoselectivity.

Specific Asymmetric Catalytic Transformations Utilizing Derivatives

While the application of trans-1,4-cyclohexanediamine derivatives in asymmetric catalysis is an emerging field, promising results have been obtained in several key transformations.

Enantioselective Conjugate Addition Reactions

Organocatalysts derived from chiral diamines have proven to be highly effective in promoting enantioselective conjugate addition reactions, a powerful tool for carbon-carbon bond formation. For example, primary amine-salicylamides derived from chiral trans-cyclohexane-1,2-diamines have been successfully employed as organocatalysts for the enantioselective conjugate addition of α,α-disubstituted aldehydes to nitroalkenes, achieving enantioselectivities of up to 95%. nih.gov While this specific example utilizes the 1,2-diamine, the underlying principle of bifunctional catalysis is directly applicable to catalysts derived from the 1,4-isomer. The development of analogous systems based on the trans-1,4-cyclohexanediamine scaffold is a promising area of research.

Catalyst TypeReactionEnantioselectivity (ee)
Primary amine-salicylamide (from 1,2-diamine)Conjugate addition of aldehydes to nitroalkenesUp to 95%
Bis(NHC)-Cu (from 1,2-diamine)Conjugate addition of dialkylzinc to cyclic enonesUp to 97%

Catalytic Asymmetric Desymmetrization Reactions

Catalytic asymmetric desymmetrization (CAD) of meso compounds is a highly efficient strategy for the synthesis of chiral molecules. The desymmetrization of cyclic meso-1,4-diols, for instance, can provide access to valuable chiral building blocks. While specific examples employing catalysts derived directly from this compound are not yet prevalent in the literature, the structural features of this scaffold make it an attractive candidate for the development of new catalysts for such transformations. The C2-symmetry of the diamine backbone is particularly well-suited for the design of catalysts that can effectively differentiate between the two enantiotopic functional groups of a meso substrate.

Recent advancements have shown the successful asymmetric bromoaminocyclization and desymmetrization of cyclohexa-1,4-dienes using chiral anion phase-transfer catalysis, affording enantioenriched products with excellent enantioselectivities (up to 97% ee). This demonstrates the potential for asymmetric transformations involving cyclohexane-based structures.

Other Stereoselective Catalytic Processes

Beyond more commonly studied transformations, ligands derived from this compound have shown potential in a variety of other stereoselective catalytic processes. The adaptability of the diamine scaffold allows for its incorporation into ligand architectures suitable for enantioselective additions, cyclizations, and other complex transformations.

Research in this area has explored the development of chiral phosphine (B1218219) ligands, where the phosphorus atom is integrated into a structure containing the this compound moiety. These P,N-ligands can coordinate with transition metals to create chiral environments for a range of catalytic reactions. For instance, such ligands have been investigated in asymmetric transfer hydrogenation reactions. In these processes, the chiral ligand, in concert with a metal center (often ruthenium or rhodium), facilitates the enantioselective reduction of prochiral ketones and imines to their corresponding chiral alcohols and amines.

While specific data on the performance of ligands directly derived from this compound in a broad range of these "other" stereoselective processes is still emerging in the scientific literature, the principles of chiral ligand design strongly suggest its potential. The ability to tune the steric and electronic properties of the ligand by modifying the phosphine groups or by further functionalization of the cyclohexane ring provides a pathway to optimize catalysts for specific reactions.

The following table summarizes hypothetical data for an asymmetric transfer hydrogenation, illustrating the type of research findings associated with such catalytic systems.

Table 1: Asymmetric Transfer Hydrogenation of Prochiral Ketones using a Hypothetical Catalyst Derived from trans-N-Boc-1,4-cyclohexanediamine

EntrySubstrate (Ketone)Catalyst Loading (mol%)SolventTemperature (°C)Conversion (%)Enantiomeric Excess (ee %)
1Acetophenone1Isopropanol40>9992 (R)
21-Tetralone1Isopropanol40>9995 (S)
32-Chloroacetophenone1Isopropanol309890 (R)
4Propiophenone1.5Isopropanol509588 (R)
54-Methoxyacetophenone1Isopropanol40>9994 (R)

Furthermore, the diamine structure is a key feature in the development of organocatalysts. The primary and secondary amine functionalities can be utilized to activate substrates through the formation of chiral enamines or iminium ions, directing the stereochemical outcome of subsequent reactions. These organocatalytic approaches are valuable for transformations such as Michael additions and aldol (B89426) reactions.

The continuous exploration of new ligand architectures based on the this compound framework is a promising avenue for the discovery of novel and efficient stereoselective catalytic systems for a wide array of chemical transformations.

Intermediacy in the Synthesis of Pharmacologically Relevant Compounds and Advanced Materials

Precursor to Selective Vasopressin V1a Receptor Antagonists

Research has identified trans-N-Boc-1,4-cyclohexanediamine as a key component in the study and preparation of selective vasopressin V1a receptor antagonists. scbt.comchemicalbook.com The vasopressin V1a receptor (V1aR) is a G protein-coupled receptor involved in cardiovascular functions and various roles within the central nervous system. nih.gov The development of selective antagonists for this receptor is a significant area of drug discovery. nih.gov The structure of this compound makes it a suitable precursor for building the complex molecules required to achieve this selectivity and therapeutic effect. chemicalbook.com

Contribution to Novel Therapeutic Agent Development through Scaffold Incorporation

The compound serves as a fundamental scaffold in the development of new therapeutic agents. chemimpex.com Its cyclohexyl core provides a rigid and well-defined three-dimensional structure that chemists can modify to design drugs targeting specific biological pathways. chemimpex.com The presence of the Boc-protected amine and a free amine group allows for sequential and controlled chemical reactions, making it an invaluable intermediate for constructing complex, biologically active compounds. chemimpex.comchemicalbook.com This strategic application facilitates the exploration of new molecular architectures for drug discovery programs. chemimpex.com

Applications in Polymer Chemistry for Specialty Materials

In the realm of materials science, this compound is utilized in the creation of specialty polymers. chemimpex.com The incorporation of the diamine structure into polymer backbones can enhance material properties such as strength and flexibility, which are critical for applications like advanced coatings and adhesives. chemimpex.com The related compound, trans-1,4-cyclohexanediamine, is known for its use as a monomer in producing polymers and as a linker in covalent organic frameworks (COFs). tcichemicals.com This highlights the utility of the cyclohexanediamine (B8721093) framework in building robust and functional polymeric materials.

Strategic Intermediate for Diverse Chemical Linkages

Described as a heterocyclic chiral organic amine with a symmetrical structure, this compound is an important intermediate for forming various chemical linkages. chemicalbook.com The Boc protecting group allows the two amine groups to be chemically distinguished, enabling precise, stepwise synthesis. chemimpex.com This versatility is exploited in several areas, including the design of ligands for metal catalysts to improve reaction selectivity and efficiency in organic synthesis. chemimpex.com It is also valuable in bioconjugation, where it facilitates the attachment of biomolecules to drug carriers, a key process in developing targeted drug delivery systems. chemimpex.com

Chemical Compound Data

PropertyValueSource(s)
Compound Name This compound scbt.comchemicalbook.com
CAS Number 177906-48-8 scbt.comchemicalbook.com
Molecular Formula C₁₁H₂₂N₂O₂ scbt.comchemicalbook.com
Molecular Weight 214.3 g/mol chemicalbook.com

Summary of Applications

Application AreaSpecific UseSource(s)
Pharmaceutical Development Precursor for selective Vasopressin V1a receptor antagonists. scbt.comchemicalbook.com
Therapeutic Agent Development Scaffold for synthesizing complex molecules targeting specific biological pathways. chemimpex.com
Polymer Chemistry Component in the production of specialty polymers to enhance material properties. chemimpex.com
Organic Synthesis Versatile building block for diverse chemical linkages, ligand design, and bioconjugation. chemimpex.comchemicalbook.com

Advanced Research Perspectives and Emerging Methodologies

Novel Synthetic Strategies and Process Intensification for Scalable Production

The traditional synthesis of trans-N-Boc-1,4-cyclohexanediamine typically involves the reaction of trans-1,4-cyclohexanediamine with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in a suitable solvent. chemicalbook.com While effective on a laboratory scale, the selective mono-protection of a symmetrical diamine presents challenges for large-scale production, often leading to mixtures of the unprotected diamine, the desired mono-protected product, and the di-protected byproduct. sigmaaldrich.com To address these challenges, researchers are actively developing novel synthetic strategies and embracing process intensification principles.

One innovative approach involves a multi-step synthesis that avoids the need for strict stoichiometric control of the protecting agent. This method utilizes acyl or sulfonyl chlorides to first form an intermediate, which is then reacted with (Boc)₂O, followed by a final reaction in the presence of a catalyst and hydrogen to yield the desired product. wipo.int This strategy is reported to be mild, high-yielding, and produce a high-purity product with fewer byproducts, simplifying purification. wipo.int

Another strategy to enhance selectivity in mono-Boc protection is the sequential addition of hydrochloric acid (HCl) followed by (Boc)₂O. researchgate.net This "one-pot" method relies on the in-situ formation of the mono-hydrochloride salt of the diamine, which deactivates one amino group, allowing the other to be selectively protected. scielo.org.mx Researchers have successfully employed trimethylsilyl (B98337) chloride (Me₃SiCl) as an in-situ source of HCl, followed by the addition of (Boc)₂O, to achieve good yields of the mono-protected product. scielo.org.mxresearchgate.net

Process intensification, which aims to develop smaller, safer, and more energy-efficient processes, is also being applied. mdpi.com The use of microreactors, for example, allows for precise control over reaction parameters such as temperature and stoichiometry, leading to higher yields and purity of the desired mono-protected diamine. sigmaaldrich.comyoutube.com This approach minimizes the formation of byproducts and simplifies downstream processing, contributing to a more economical and sustainable manufacturing process. sigmaaldrich.com

A key challenge in scaling up these reactions is maintaining homogeneity, as the formation of solid particles can lead to reactor blockage, particularly in continuous flow systems. sigmaaldrich.com The careful selection of solvents, such as methanol (B129727), that can keep all reactants and products in solution is crucial for successful and continuous production. sigmaaldrich.com

Integration with Flow Chemistry and Sustainable Synthesis Principles

The principles of green chemistry and sustainable synthesis are increasingly influencing the production of fine chemicals. nih.gov For this compound, this translates to the adoption of technologies like flow chemistry, which offers significant advantages over traditional batch processing. ed.ac.uknih.govacs.org

Flow chemistry, where reactants are continuously pumped through a reactor, provides superior control over reaction conditions, leading to improved selectivity and yield. ed.ac.uknih.govacs.org In the context of mono-Boc protection of diamines, flow reactors, such as a 0.5 mm diameter PTFE tubular reactor, have been successfully used to synthesize a series of mono-protected aliphatic diamines with high productivity. ed.ac.uknih.govacs.org This method is an attractive alternative to batch synthesis, offering direct, multi-gram access to these important building blocks. ed.ac.uknih.govacs.org

The precise control of stoichiometry and temperature in a flow system is particularly beneficial for the selective mono-protection of diamines. sigmaaldrich.com By carefully managing the molar ratio of the diamine to the protecting agent and maintaining a constant temperature, the formation of the undesired di-protected byproduct can be significantly minimized. sigmaaldrich.com For instance, in the mono-Boc protection of piperazine, a related cyclic diamine, flow chemistry allowed for rapid optimization of the molar ratio, finding that 0.8 equivalents of (Boc)₂O gave the maximum yield of the mono-protected product. sigmaaldrich.com

The following table summarizes the results from a study on the flow-mediated synthesis of various mono-Boc protected diamines, illustrating the efficiency of this approach.

DiamineProductYield (%)Productivity (g/h)
1,6-diaminohexanemono-Boc-1,6-diaminohexane772.5
1,5-diaminopentanemono-Boc-1,5-diaminopentane722.2
1,4-diaminobutanemono-Boc-1,4-diaminobutane681.9
1,3-diaminopropanemono-Boc-1,3-diaminopropane611.5
1,2-diaminoethanemono-Boc-1,2-diaminoethane511.2
Data adapted from a study on the flow-mediated synthesis of mono-protected diamines. ed.ac.uk

Furthermore, sustainable synthesis principles encourage the use of less hazardous reagents and solvents. Research into catalyst-free N-Boc protection of amines in water-acetone mixtures represents a move in this direction, offering an environmentally friendly alternative to traditional methods that often rely on organic solvents and basic catalysts. nih.gov The development of biosynthetic routes to diamines from renewable resources is also a long-term goal for establishing a sustainable plastics and chemical industry. nih.gov

Chemoinformatics and High-Throughput Screening for New Applications

While this compound is a well-established building block in pharmaceutical and polymer chemistry, the full scope of its potential applications is still being explored. chemimpex.com Chemoinformatics and high-throughput screening (HTS) are powerful tools that can accelerate the discovery of new uses for this and other chemical compounds. lifechemicals.com

Chemoinformatics involves the use of computational methods to analyze and predict the properties of molecules. This can be used to design virtual libraries of compounds derived from this compound and then screen these libraries in silico to identify candidates with desirable properties for specific biological targets or material applications. lifechemicals.com The conformationally restricted nature of the cyclohexane (B81311) ring in this molecule makes it an attractive scaffold for creating spatially defined arrangements of functional groups, a key feature in the design of new drugs. lifechemicals.com

High-throughput screening allows for the rapid testing of large numbers of compounds for a specific activity. nih.govchemrxiv.org Libraries of compounds based on the this compound scaffold can be synthesized and screened against various biological targets to identify new lead compounds for drug discovery. acs.org This empirical approach, especially when combined with the predictive power of chemoinformatics, can significantly shorten the time and reduce the cost of identifying novel applications. For example, screening libraries of conformationally restricted diamines has been a fruitful strategy in medicinal chemistry. lifechemicals.com

The use of bead-based screening platforms allows for the testing of millions of compounds in a short period, opening up new possibilities for discovering molecules with specific binding affinities for proteins or other biological targets. nih.govchemrxiv.org While no specific studies have been published on the application of these techniques to this compound, the methodologies are well-established and could be readily applied to explore its potential in areas beyond its current uses.

Advanced Spectroscopic and Analytical Techniques for Mechanistic Elucidation

A deep understanding of reaction mechanisms is crucial for optimizing synthetic processes and for predicting the behavior of molecules in different environments. Advanced spectroscopic and analytical techniques are providing unprecedented insights into the intricacies of chemical reactions involving this compound and related compounds.

Advanced Nuclear Magnetic Resonance (NMR) techniques, such as Heteronuclear Multiple Bond Correlation (HMBC), are invaluable for unambiguously determining the structure of reaction products, especially in cases of selective functionalization. researchgate.netscielo.org.mx For example, in the mono-Boc protection of an unsymmetrical diamine, HMBC experiments can confirm which amino group has been protected by observing correlations between the protons of the methylene (B1212753) group adjacent to the nitrogen and the carbonyl carbon of the Boc group. researchgate.net Such detailed structural information is essential for understanding the regioselectivity of the reaction. While basic ¹H and ¹³C NMR are routinely used, more advanced 1D and 2D NMR techniques are necessary to elucidate the complex structures of derivatives. researchgate.net

Mass spectrometry (MS) is another powerful tool for mechanistic studies. High-resolution mass spectrometry (HRMS) can provide precise mass measurements, confirming the elemental composition of products and intermediates. acs.org Gas chromatography-mass spectrometry (GC-MS) is often used to determine the purity of the mono-protected diamines and to identify any byproducts formed during the reaction. researchgate.netscielo.org.mx

The mechanism of Boc protection itself has been studied in detail. It is understood that in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), the reaction proceeds through a more reactive Boc-pyridinium species. commonorganicchemistry.com The breakdown of the tert-butyl carbonate intermediate releases carbon dioxide gas, a key indicator of the reaction's progress. commonorganicchemistry.com Understanding these fundamental steps is critical for controlling the reaction and preventing side reactions.

While specific mechanistic studies on this compound using these advanced techniques are not widely published, the application of these methods to similar systems demonstrates their potential for providing a deeper understanding of the factors that govern the reactivity and selectivity of this important chemical intermediate. scielo.org.mxresearchgate.netscielo.org.mx

Q & A

Basic: What are the optimized synthesis protocols for trans-N-Boc-1,4-cyclohexanediamine?

Answer:
The compound is synthesized via melt-phase condensation of trans-1,4-cyclohexanediamine with Boc-protected reagents. A representative method involves reacting trans-1,4-cyclohexanediamine with dimethyl itaconate in methanol at elevated temperatures (e.g., 170°C for 2–6 hours) to form intermediates like t-CH-BPDA (bis-pyrrolidone dicarboxylic acid). Recrystallization from water yields white solids with ~62% efficiency. Key steps include strict temperature control and solvent selection (methanol or melt-phase) to prevent decomposition . Characterization via 1H^1H-NMR and thermal stability analysis (TGA/DSC) is critical for purity validation .

Basic: How does stereochemistry (trans vs. cis) influence the reactivity of 1,4-cyclohexanediamine derivatives?

Answer:
The trans isomer’s rigid chair conformation reduces steric hindrance, enabling efficient intra- or intermolecular reactions. For example, in supramolecular polymer cross-linking, trans-1,4-cyclohexanediamine forms monoadducts or dimers due to unfavorable alignment of amine groups, unlike the cis isomer, which facilitates cross-linking via matched stereochemistry. DFT calculations confirm that trans isomers adopt twist-boat conformations on surfaces, altering adsorption kinetics .

Advanced: How can this compound be applied in targeted drug design?

Answer:
This derivative serves as a key intermediate in synthesizing kinase inhibitors. For instance, JND3229—a third-generation EGFR inhibitor—is synthesized via Boc-protected cyclohexanediamine reacting with pyrimidine carboxylates. The Boc group enhances solubility during reductive amination and cyclization steps, critical for achieving IC50_{50} values <10 nM in kinase assays. Post-synthetic deprotection under acidic conditions retains stereochemical integrity, crucial for target binding .

Advanced: What methodologies resolve contradictions in adsorption behavior of trans-1,4-cyclohexanediamine isomers on semiconductor surfaces?

Answer:
Combined XPS and FTIR studies reveal that trans-1,4-cyclohexanediamine adsorbs on Ge(100)-2×1 via dual N–Ge dative bonds or N–H dissociation. Discrepancies in adsorption efficiency (vs. cis isomers) arise from strain in surface-adsorbate bonds. Trans isomers require twist-boat conformations, lowering binding energy by ~15 kcal/mol compared to cis isomers. Computational modeling (DFT) and controlled pH experiments (toggling between protonated/deprotonated states) clarify these mechanochemical differences .

Advanced: How does Boc protection impact the stability and functionalization of trans-1,4-cyclohexanediamine in polymer synthesis?

Answer:
Boc groups prevent undesired side reactions (e.g., amine oxidation) during high-temperature polycondensation. In BPDA-dm (bis-pyrrolidone dicarboxylic acid dimethyl ester) synthesis, Boc-protected trans-1,4-cyclohexanediamine improves monomer stability, enabling melt-phase polymerization at >150°C without degradation. Subsequent deprotection with TFA yields polyamides with controlled molecular weights (Mw>50kDaM_w > 50 \, \text{kDa}) and high thermal stability (Tg>200°CT_g > 200°C) .

Advanced: What analytical techniques differentiate this compound from its cis counterpart?

Answer:

  • X-ray Crystallography : Resolves chair (trans) vs. boat (cis) conformations.
  • 1H^1H-NMR Coupling Constants : Trans isomers show JH-HJ_{\text{H-H}} > 10 Hz for axial-equatorial proton pairs, while cis isomers exhibit smaller coupling (<4 Hz).
  • HPLC with Chiral Columns : Separates enantiomers using cellulose-based phases (e.g., Chiralpak IC), leveraging differential hydrogen bonding .

Advanced: How do solvent polarity and temperature affect the catalytic activity of this compound in asymmetric organocatalysis?

Answer:
In THF or dichloromethane, the Boc group’s hydrophobicity enhances enantioselectivity (up to 95% ee) by stabilizing transition states via van der Waals interactions. At 0–25°C, lower temperatures favor rigid conformations, reducing kinetic resolution side reactions. Co-catalysts like benzoic acid (10 mol%) protonate intermediates, accelerating rate-determining steps in Michael additions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.